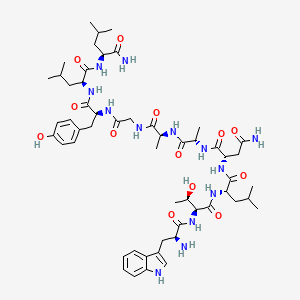
Ala5-Galanin (2-11)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ala5-Galanin (2-11) is a synthetic peptide analogue of the neuropeptide galanin. It is specifically designed to act as an agonist for the galanin receptor 2 (GAL2R). The compound is characterized by the substitution of alanine at the fifth position of the galanin sequence, which enhances its specificity and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ala5-Galanin (2-11) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is coupled to the resin-bound peptide using activating agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection Steps: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage from Resin: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of Ala5-Galanin (2-11) follows similar principles but on a larger scale. Automated peptide synthesizers and advanced purification techniques are employed to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Ala5-Galanin (2-11) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It is relatively stable and does not readily participate in oxidation, reduction, or substitution reactions under physiological conditions.
Common Reagents and Conditions:
Coupling Reagents: DIC, HOBt, and N,N’-diisopropylcarbodiimide.
Deprotection Reagents: TFA for removing protecting groups.
Cleavage Reagents: TFA for cleaving the peptide from the resin.
Major Products: The major product of these reactions is the purified Ala5-Galanin (2-11) peptide, which is characterized by its specific amino acid sequence and high purity .
Applications De Recherche Scientifique
Ala5-Galanin (2-11) has a wide range of applications in scientific research:
Neuroscience: It is used to study the role of galanin receptors in the central and peripheral nervous systems.
Pharmacology: As a specific agonist for GAL2R, it helps in understanding receptor-ligand interactions and the development of receptor-specific drugs.
Metabolic Studies: It has been shown to modulate feeding behavior and energy homeostasis, making it valuable in obesity and metabolic disorder research.
Cancer Research: Its role in tumor metabolism and receptor biochemistry is being explored for potential therapeutic applications.
Mécanisme D'action
Ala5-Galanin (2-11) exerts its effects by binding specifically to the galanin receptor 2 (GAL2R). Upon binding, it activates the receptor, leading to the initiation of intracellular signaling pathways. These pathways involve the activation of G-proteins, which subsequently modulate various downstream effectors, including ion channels and second messenger systems. This results in physiological responses such as modulation of neurotransmitter release and regulation of feeding behavior .
Comparaison Avec Des Composés Similaires
Galanin (1-29): The full-length natural peptide with broader receptor activity.
Galanin (2-11): A truncated version of galanin with reduced receptor specificity.
M89b: A methyllanthionine-stabilized galanin receptor agonist with enhanced stability and specificity for GAL2R.
Uniqueness of Ala5-Galanin (2-11): Ala5-Galanin (2-11) is unique due to its high specificity for GAL2R and its enhanced stability compared to natural galanin. The alanine substitution at the fifth position significantly improves its receptor selectivity and resistance to enzymatic degradation .
Propriétés
Formule moléculaire |
C54H81N13O13 |
|---|---|
Poids moléculaire |
1120.3 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C54H81N13O13/c1-26(2)18-38(46(57)72)63-51(77)39(19-27(3)4)64-53(79)41(21-32-14-16-34(69)17-15-32)62-44(71)25-59-47(73)29(7)60-48(74)30(8)61-50(76)42(23-43(56)70)65-52(78)40(20-28(5)6)66-54(80)45(31(9)68)67-49(75)36(55)22-33-24-58-37-13-11-10-12-35(33)37/h10-17,24,26-31,36,38-42,45,58,68-69H,18-23,25,55H2,1-9H3,(H2,56,70)(H2,57,72)(H,59,73)(H,60,74)(H,61,76)(H,62,71)(H,63,77)(H,64,79)(H,65,78)(H,66,80)(H,67,75)/t29-,30-,31+,36-,38-,39-,40-,41-,42-,45-/m0/s1 |
Clé InChI |
NNHVNNDEEUGQGV-YQSLYEHHSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N)O |
SMILES canonique |
CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


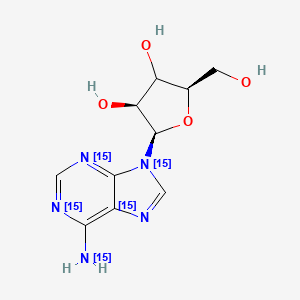

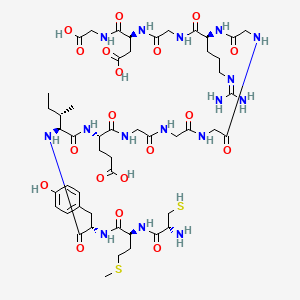
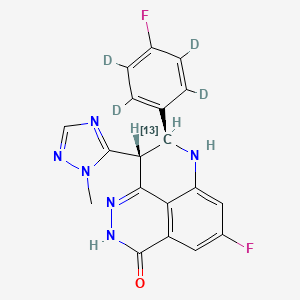
![2-[4-(2,5-difluorophenyl)phenyl]-N-methyl-N-[4-methyl-5-(methylsulfonimidoyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12370249.png)
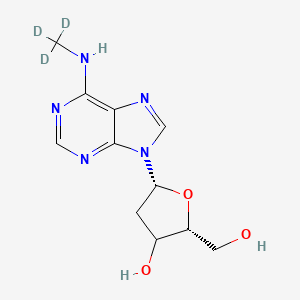
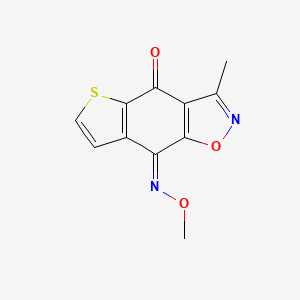
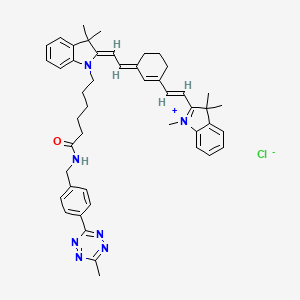
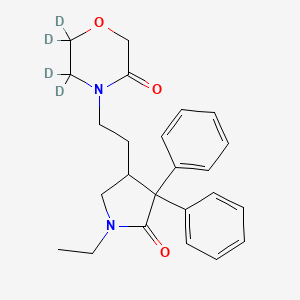


![2,7-Naphthalenedisulfonic acid,5-(acetylamino)-4-hydroxy-3-[(2-methylphenyl)azo]-, disodium salt](/img/structure/B12370332.png)
![2-[4-(1,3-dimethyl-5-oxo-1,2,4-triazol-4-yl)phenyl]-1-(2-methoxyethyl)-N-(6-methoxypyridin-2-yl)-5-(trifluoromethyl)indole-7-carboxamide](/img/structure/B12370339.png)

